

In Silico Docking of ZINC40099027 to Focal Adhesion Kinase: A Technical Guide

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Compound of Interest

Compound Name: ZINC40099027

Cat. No.: B3039191

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Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival. Its overexpression and activation are linked to the progression of various cancers, making it a significant target for therapeutic intervention. While many research efforts have focused on inhibiting FAK, the small molecule **ZINC40099027** has been identified as a potent and selective allosteric activator of FAK. This technical guide provides an in-depth overview of the in silico molecular docking of **ZINC40099027** to the FAK kinase domain. It outlines a detailed experimental protocol for computational docking, presents available quantitative data on the molecule's activity, and visualizes the FAK signaling pathway and a representative docking workflow. This document serves as a comprehensive resource for researchers seeking to understand and computationally model the interaction between **ZINC40099027** and FAK.

Introduction to Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK), also known as PTK2, is a key mediator in signaling pathways initiated by integrins and growth factor receptors.^{[1][2][3]} Upon activation through autophosphorylation at the Tyr397 residue, FAK forms a complex with Src family kinases, triggering a cascade of downstream signaling events.^{[2][4]} This signaling axis is crucial for regulating cellular processes such as adhesion, migration, and proliferation. Dysregulation of the FAK signaling pathway is frequently observed in various human cancers, where it promotes

tumor growth, angiogenesis, and metastasis. Consequently, FAK has emerged as an important target for the development of novel cancer therapies.

ZINC40099027: A Novel FAK Activator

Contrary to the common approach of FAK inhibition, **ZINC40099027** has been identified as a small molecule that directly activates FAK. It functions as a potent and selective activator that enhances FAK's enzymatic activity through an allosteric interaction with the kinase domain. Studies have shown that **ZINC40099027** promotes FAK phosphorylation at Tyr397 and stimulates intestinal epithelial wound closure in vitro and in mice, highlighting its potential for research into mucosal healing.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of **ZINC40099027** from published studies.

Table 1: Effect of **ZINC40099027** on FAK Phosphorylation in Gastric Epithelial Cells

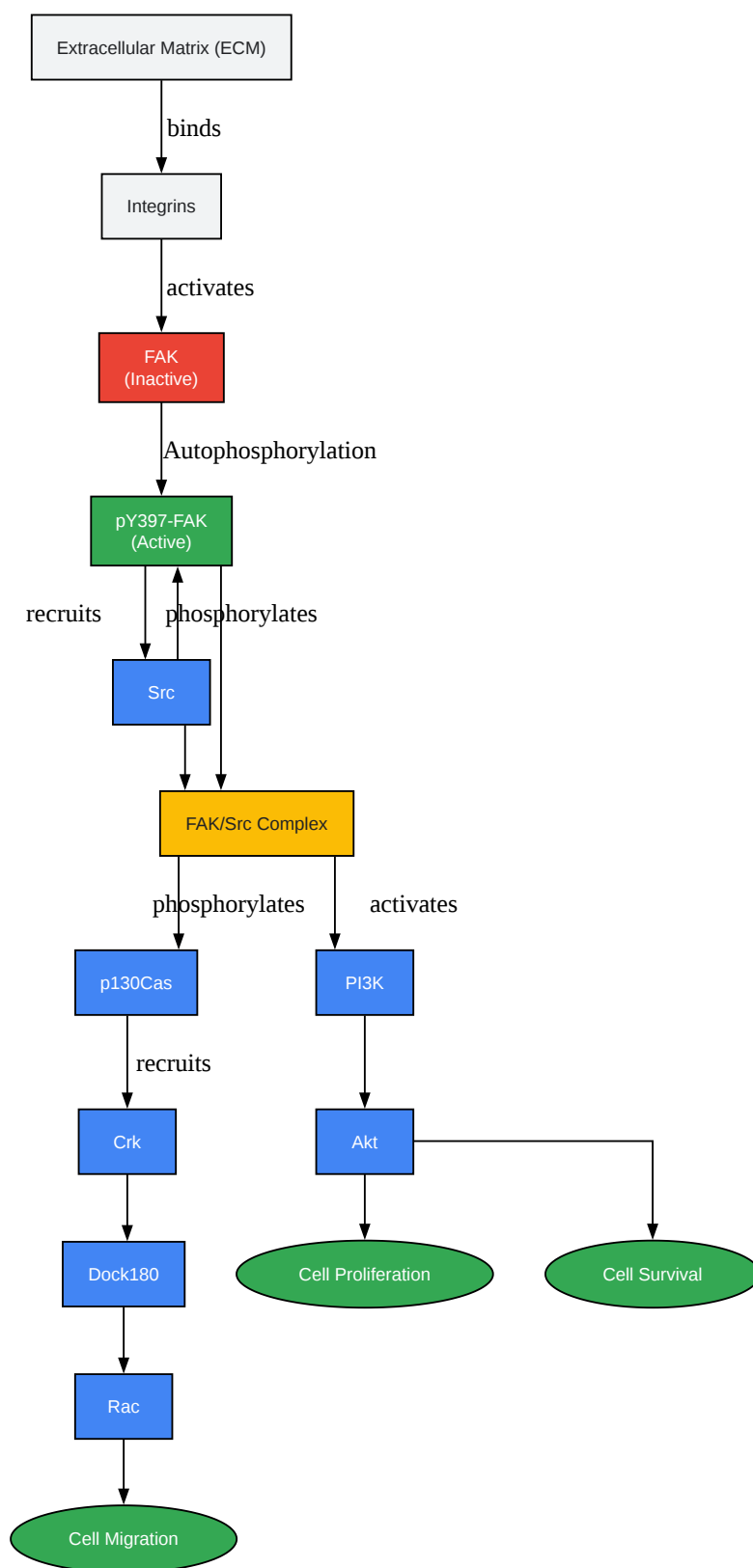
Cell Line	Treatment Concentration	Fold Change in FAK-Y-397 Phosphorylation (vs. Control)	Reference
RGM1 (rat)	10 nM	1.134 ± 0.124	
AGS (human)	10 nM	1.182 ± 0.171	
NCI-N87 (human)	10 nM	1.232 ± 0.179	

Table 2: In Vitro Kinase Assay Parameters

Parameter	Observation	Reference
Effect on FAK Vmax	Increased	
Apparent Km of Substrate	Increased	
Interaction Type	Allosteric with the FAK kinase domain	

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream effectors that regulate key cellular functions.



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FAK Signaling Pathway Diagram

Experimental Protocol: In Silico Docking of ZINC40099027 to FAK

This section outlines a detailed methodology for performing molecular docking of **ZINC40099027** to the FAK kinase domain. This protocol is based on established computational drug discovery practices.

Software and Database Requirements

- Protein Preparation: UCSF Chimera, PyMOL, Schrödinger Maestro
- Ligand Preparation: ChemDraw, Avogadro, OpenBabel
- Molecular Docking: AutoDock Vina, Schrödinger Glide, GOLD
- Visualization and Analysis: UCSF Chimera, PyMOL, LigPlot+
- Protein Data Bank (PDB): For obtaining the crystal structure of FAK.
- ZINC Database: For obtaining the 3D structure of **ZINC40099027**.

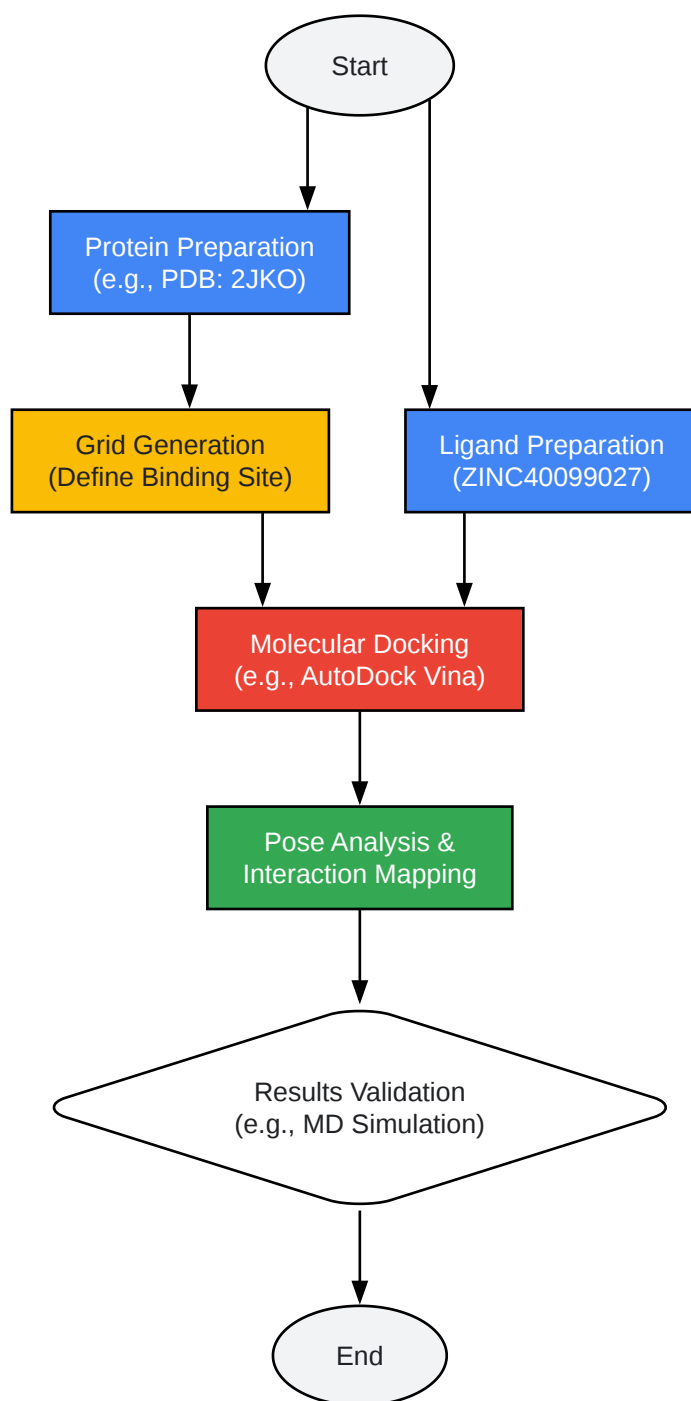
Step-by-Step Methodology

- Protein Preparation:
 - Download the crystal structure of the human FAK kinase domain from the PDB. A suitable starting structure would be one complexed with an existing inhibitor to define the binding pocket (e.g., PDB ID: 2JKO).
 - Remove all non-essential water molecules and co-crystallized ligands from the protein structure.
 - Add polar hydrogen atoms and assign appropriate atom types and charges using a standard force field like CHARMM or AMBER.
 - Perform energy minimization of the protein structure to relieve any steric clashes.
- Ligand Preparation:

- Obtain the 3D structure of **ZINC40099027** from the ZINC database.
- Assign appropriate bond orders and add hydrogen atoms.
- Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
- Binding Site Definition and Grid Generation:
 - Since **ZINC40099027** is an allosteric activator, the binding site may not be the ATP-binding pocket. Based on the literature, it interacts with the 35 kDa kinase domain. A blind docking approach or identification of potential allosteric sites using site-finder algorithms is recommended.
 - Define a grid box that encompasses the identified putative allosteric binding site on the FAK kinase domain. The grid box should be large enough to allow for rotational and translational freedom of the ligand.
- Molecular Docking Simulation:
 - Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore possible binding conformations of **ZINC40099027** within the defined grid box.
 - Generate multiple docking poses (e.g., 10-20) and rank them based on their predicted binding affinity (e.g., kcal/mol).
- Analysis of Docking Results:
 - Visualize the top-ranked docking poses of the **ZINC40099027**-FAK complex.
 - Analyze the non-bonding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the key amino acid residues in the binding pocket.
 - Compare the predicted binding mode with any available experimental data or pharmacophore models to validate the docking results.

In Silico Docking Workflow

The following diagram illustrates a typical workflow for the in silico docking of a small molecule to a target protein.



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In Silico Docking Workflow

Conclusion

The in silico docking of **ZINC40099027** to FAK provides a powerful computational approach to investigate the molecular basis of its allosteric activation. By following a rigorous and systematic docking protocol, researchers can gain valuable insights into the binding mode and key interactions driving this activation. This knowledge is instrumental for the rational design and development of novel FAK modulators for therapeutic purposes. The methodologies and data presented in this guide offer a solid foundation for further computational and experimental studies on **ZINC40099027** and its interaction with Focal Adhesion Kinase.

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